molecular formula C26H28O14 B606705 Citrifolinoside A CAS No. 350590-52-2

Citrifolinoside A

カタログ番号: B606705
CAS番号: 350590-52-2
分子量: 564.496
InChIキー: PPNNIWJAKIMLID-HJZUTWSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Citrifolinoside A is an iridoid glycoside first isolated from the leaves of Morinda citrifolia (Noni) by Sang et al. in 2001 . Its molecular formula, C₂₆H₂₈O₁₄, was established via NMR and MS analyses, revealing a unique structural framework. Key features include:

  • A five-membered spiro-lactone ring characteristic of iridoids.
  • A C-6,C-7-epoxy group in the α-configuration, confirmed by ROESY correlations .
  • An α-D-glucopyranose unit linked to the aglycone at C-1 via an ester bond .
  • A conjugated α,β-unsaturated γ-lactone system, evidenced by IR and UV spectra .

Pharmacologically, Citrifolinoside A exhibits inhibition of UVB-induced Activator Protein-1 (AP-1), a transcription factor implicated in tumorigenesis .

特性

CAS番号

350590-52-2

分子式

C26H28O14

分子量

564.496

IUPAC名

methyl (1aS,1bS,3'R,4'E,5S,5aS,6R,6aS)-3'-hydroxy-4'-[(4-hydroxyphenyl)methylidene]-5'-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1b,5,5a,6a-tetrahydro-1aH-oxireno[3,4]cyclopenta[1,3-d]pyran-6,2'-oxolane]-2-carboxylate

InChI

InChI=1S/C26H28O14/c1-35-22(33)12-8-36-24(39-25-18(31)17(30)16(29)13(7-27)37-25)15-14(12)19-21(38-19)26(15)20(32)11(23(34)40-26)6-9-2-4-10(28)5-3-9/h2-6,8,13-21,24-25,27-32H,7H2,1H3/b11-6+/t13-,14-,15-,16-,17+,18-,19+,20-,21+,24+,25+,26-/m1/s1

InChIキー

PPNNIWJAKIMLID-HJZUTWSRSA-N

SMILES

COC(C1=CO[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]3[C@@H]1[C@H]4[C@H](O4)[C@]35[C@H](O)/C(C(O5)=O)=C\c6ccc(O)cc6)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Citrifolinoside A;  yopaaoside B

製品の起源

United States

類似化合物との比較

Asperuloside and Asperulosidic Acid

Asperuloside and asperulosidic acid are iridoid glycosides co-isolated with Citrifolinoside A from M. citrifolia leaves .

Parameter Citrifolinoside A Asperuloside Asperulosidic Acid
Molecular Formula C₂₆H₂₈O₁₄ C₁₈H₂₂O₁₁ C₁₈H₂₂O₁₂
Key Structural Features C-6,C-7-epoxy group; spiro-lactone No epoxy group; simpler aglycone Carboxylic acid at C-4 position
Bioactivity AP-1 inhibition Antioxidant ; anti-inflammatory Anticoagulant (inhibits thrombin)

Structural Insights: Unlike Citrifolinoside A, asperuloside lacks the epoxy group and has a less complex aglycone. Asperulosidic acid’s carboxylic acid moiety enhances its solubility and anticoagulant properties .

Citrifolinin A and Yopaaosides A/B

These iridoids, revised by Schripsema et al. (2006), share a biosynthetic origin with Citrifolinoside A but differ in substituents :

  • Citrifolinin A: Contains a methoxy group at C-10, absent in Citrifolinoside A.
  • Yopaaoside A/B : Feature additional glycosylation at C-11, altering their pharmacokinetic profiles .

Bioactivity: Both Citrifolinoside A and Citrifolinin A suppress AP-1 activity, but Citrifolinin A exhibits stronger antioxidant effects .

Citrifolinoside B

Isolated alongside Citrifolinoside A, Citrifolinoside B differs in the stereochemistry of the glycosidic linkage and aglycone substituents .

  • Molecular Formula : C₂₇H₃₀O₁₄ (additional methyl group).
  • Bioactivity : Similar AP-1 inhibition but with enhanced bioavailability due to lipophilic modifications .

Functional Comparison with Non-Iridoid Analogues

Decursin (Coumarin Derivative)

  • Mechanism : Decursin induces G1 arrest and apoptosis in prostate cancer cells .

Ganoderic Acid A (Triterpenoid)

In carbonic anhydrase II docking studies, Ganoderic acid A outperformed Citrifolinoside A due to better hydrogen bonding and hydrophobic interactions .

Q & A

Q. What methodologies are recommended for isolating Citrifolinoside A from Morinda citrifolia leaves, and how do these compare to isolation techniques for other iridoid glycosides?

Citrifolinoside A is isolated via sequential chromatographic techniques: Diaion HP-20, silica gel, Sephadex LH-20, and RP-18 columns . This method prioritizes polarity-based separation, which is critical for distinguishing iridoid glycosides from co-occurring compounds like asperuloside. Comparatively, isolation of other iridoid glycosides (e.g., geniposide) often employs high-speed countercurrent chromatography (HSCCC) for higher purity, but this requires optimization for Morinda citrifolia's unique phytochemical matrix .

Q. How can researchers validate the purity and structural identity of Citrifolinoside A using spectroscopic techniques?

Key steps include:

  • 1D/2D NMR : Assign proton and carbon signals (e.g., 1H NMR: δ 7.45 ppm for α-substituted phenyl; 13C NMR: 26 signals confirming C26H28O14 formula) .
  • HMBC/ROESY : Correlate H-1 of the glucose unit with C-1 of the aglycone to confirm glycosidic linkage .
  • HRMS : Validate molecular formula and fragmentation patterns. Cross-referencing with databases like SciFinder ensures consistency with published spectral data.

Q. What are the primary challenges in reproducing Citrifolinoside A isolation protocols, and how can they be mitigated?

Challenges include:

  • Matrix complexity : Co-elution with asperulosidic acid requires precise gradient elution on RP-18 columns .
  • Epimerization risk : Storage in anhydrous solvents prevents α/β anomer interconversion. Mitigation involves documenting solvent ratios, column pressures, and temperature controls in supplementary materials, adhering to reproducibility guidelines for natural product isolation .

Advanced Research Questions

Q. How can conflicting NMR data for Citrifolinoside A’s epoxy group configuration be resolved?

Discrepancies in C-6/C-7 epoxy stereochemistry (α vs. β) arise from solvent-dependent chemical shifts. To resolve:

  • Perform variable-temperature NMR to assess conformational stability.
  • Compare ROESY correlations with synthetic epoxide analogs.
  • Use DFT calculations to predict 13C shifts for proposed configurations . Contradictions highlight the need for multi-method validation in structural assignments .

Q. What experimental designs are suitable for investigating Citrifolinoside A’s bioactivity while addressing false positives in cytotoxicity assays?

  • Dose-response curves : Test concentrations from 1–100 μM to exclude non-specific cytotoxicity.
  • Counter-screening : Use unrelated cell lines (e.g., HEK293) to rule out general toxicity.
  • Mechanistic studies : Pair cytotoxicity assays with ROS detection or caspase-3 activation to confirm apoptosis-specific pathways. Include positive controls (e.g., doxorubicin) and solvent controls to validate assay conditions .

Q. How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy of Citrifolinoside A?

Common pitfalls include:

  • Pharmacokinetic variability : Use LC-MS/MS to quantify plasma/tissue concentrations over time.
  • Metabolite interference : Identify major metabolites (e.g., deglycosylated forms) via hepatic microsome assays.
  • Model selection : Compare results across multiple animal models (e.g., zebrafish vs. murine) to assess translational relevance .

Q. What computational strategies are effective for predicting Citrifolinoside A’s molecular targets and binding affinities?

  • Molecular docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or NF-κB, given its structural similarity to anti-inflammatory iridoids.
  • Pharmacophore modeling : Map hydrogen-bond acceptors (e.g., epoxy oxygen) and hydrophobic regions.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SPR-based binding assays .

Methodological & Data Analysis Questions

Q. How should researchers design a study to compare Citrifolinoside A’s bioactivity with structurally analogous compounds (e.g., asperuloside)?

  • Structural alignment : Overlay 3D conformations using PyMOL to identify functional group disparities.
  • Bioactivity panels : Test both compounds in parallel assays (e.g., COX-2 inhibition, antioxidant capacity).
  • SAR analysis : Correlate substituent variations (e.g., C-1 glycosylation vs. C-10 methoxylation) with activity shifts. Statistical rigor requires ANOVA with post-hoc Tukey tests to confirm significance .

Q. What statistical approaches are recommended for analyzing contradictory data on Citrifolinoside A’s antioxidant capacity?

  • Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to account for heterogeneity.
  • Sensitivity analysis : Exclude outliers (e.g., studies using non-standardized DPPH protocols).
  • Multivariate regression : Adjust for variables like extraction solvent (aqueous vs. ethanolic) and assay pH .

Q. How can researchers leverage untargeted metabolomics to identify Citrifolinoside A’s biosynthetic precursors in Morinda citrifolia?

  • LC-HRMS/MS : Profile leaf extracts in negative ion mode to detect intermediate iridoids.
  • Isotopic labeling : Feed 13C-labeled geraniol to track incorporation into Citrifolinoside A’s scaffold.
  • Pathway inference : Use KEGG or PlantCyc databases to map candidate genes (e.g., iridoid synthase) .

Literature & Knowledge Gap Questions

Q. What gaps exist in the current literature on Citrifolinoside A’s mechanism of action, and how can they be addressed?

  • Gaps : Limited data on off-target effects, epigenetic modulation, and long-term toxicity.
  • Solutions :
  • CRISPR screens : Identify gene knockouts that abolish bioactivity.
  • ChIP-seq : Map histone modification changes post-treatment.
  • Chronic toxicity studies : Administer Citrifolinoside A for ≥6 months in rodent models .

Q. How can researchers critically evaluate conflicting reports on Citrifolinoside A’s stability under physiological conditions?

  • Accelerated stability tests : Incubate compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C.
  • Degradant profiling : Use UPLC-PDA to quantify breakdown products (e.g., aglycone).
  • Cross-study comparison : Normalize degradation rates to exposure duration and buffer composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citrifolinoside A
Reactant of Route 2
Citrifolinoside A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。